1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one
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Overview
Description
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization . Another approach includes the condensation reaction at elevated temperatures, leading to the formation of the 1,5-naphthyridine skeleton .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides to form N-alkyl substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products
The major products formed from these reactions include various substituted 1,5-naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of materials with specific properties, such as ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,5-Naphthyridine: Shares the same core structure but with different substituents, leading to variations in biological activity.
Uniqueness
1-(2-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one is unique due to its specific substituents, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(15)6-10-7-12-11(14-9(10)2)4-3-5-13-12/h7,13H,3-6H2,1-2H3 |
InChI Key |
FPUGPLOZUQGJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1CC(=O)C)NCCC2 |
Origin of Product |
United States |
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